molecular formula C8H5F4NO B120175 2-Fluoro-6-(trifluoromethyl)benzamide CAS No. 144851-59-2

2-Fluoro-6-(trifluoromethyl)benzamide

Cat. No. B120175
M. Wt: 207.12 g/mol
InChI Key: BYQGJCJJFXIYHC-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)benzamide is a fluorinated benzamide compound that is of interest in various fields of chemistry and pharmacology. The presence of fluorine atoms in the benzamide structure can significantly alter the physical, chemical, and biological properties of these compounds, making them valuable for different applications, including materials science and drug development .

Synthesis Analysis

The synthesis of fluorinated benzamides, such as 2-Fluoro-6-(trifluoromethyl)benzamide, often involves the introduction of fluorine or trifluoromethyl groups into the benzamide framework. For instance, the synthesis of soluble fluoro-polyimides derived from fluorine-containing aromatic diamines demonstrates the incorporation of trifluoromethyl groups into aromatic compounds, which could be related to the synthesis of benzamides with similar substituents . Additionally, the preparation of fluorine-18-labeled benzamide analogues for PET imaging indicates the feasibility of introducing radioactive fluorine isotopes into the benzamide structure, which may involve similar synthetic strategies .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms, which can influence the conformation and electronic distribution of the molecule. Investigations on N,N-dialkylbenzamides by NMR spectroscopy have provided insights into the conformations and dynamic behavior of such compounds, which would be relevant for understanding the structure of 2-Fluoro-6-(trifluoromethyl)benzamide . The crystal structures of related compounds, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, have shown varying dihedral angles between the benzene rings, indicating the influence of substituents on the overall molecular geometry .

Chemical Reactions Analysis

The reactivity of fluorinated benzamides can be explored through various chemical reactions. For example, the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones involves nucleophilic vinylic substitution reactions of gem-difluoroenamides, which could be analogous to reactions involving 2-Fluoro-6-(trifluoromethyl)benzamide . The Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination using NMP as a promoter is another example of a reaction that could potentially be applied to the synthesis or modification of fluorinated benzamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)benzamide are likely to be influenced by the fluorine atoms in its structure. Fluorination reactions at C-5 of various furanoses have shown the impact of fluorine on the properties of organic molecules, such as reactivity and configuration retention or inversion . The antimicrobial activity of fluorinated benzamides has been evaluated, suggesting that the introduction of fluorine atoms can enhance biological activity against certain microorganisms . Additionally, the role of fluorine in aggregation and complex C–F/C–H disorder has been studied, which could be relevant to the understanding of intermolecular interactions involving fluorinated benzamides .

Scientific Research Applications

Antimicrobial Activity

  • Antifungal and Antibacterial Properties : Fluoro and trifluoromethyl derivatives, such as 2-Fluoro-6-(trifluoromethyl)benzamide, show significant activity against fungi and Gram-positive microorganisms, with some derivatives also active against Gram-negative strains (Carmellino et al., 1994).

Synthesis and Chemical Reactions

  • Ortho-Fluorination Using Palladium Catalysts : The compound is useful in ortho-fluorination reactions catalyzed by Pd(OTf)(2) x 2 H(2)O, which is crucial in medicinal chemistry and synthesis (Wang et al., 2009).
  • Role in Synthesizing Soluble Fluoro-Polyimides : This compound contributes to the synthesis of fluoro-polyimides, which exhibit excellent thermal stability and low moisture absorption (Xie et al., 2001).
  • Electrochemical Fluorination : It is involved in electrochemical fluorination processes, yielding various fluoro- and difluorobenzamides, crucial for industrial chemistry (Shainyan et al., 2004).

Material Science and Molecular Structure

  • Crystal Structure Analysis : The compound's crystal structure has been analyzed, contributing to the understanding of molecular interactions and properties (Suchetan et al., 2016).

Pharmaceutical Applications

  • Potential in Developing Fluorinated Heterocycles : Fluorinated molecules, including 2-Fluoro-6-(trifluoromethyl)benzamide derivatives, are significant in the pharmaceutical industry for developing potential anti-HIV-1 and CDK2 inhibitors (Makki et al., 2014).
  • Imaging Applications : Fluorine-containing benzamide analogs, like 2-Fluoro-6-(trifluoromethyl)benzamide, are synthesized for PET imaging of solid tumors, indicating its relevance in diagnostic imaging (Tu et al., 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Fluoro-6-(trifluoromethyl)benzaldehyde, a related compound, has been used in the synthesis of 2-amino-5-trifluoromethylquinazoline . This suggests potential future directions in the development of new synthetic methods and applications in the field of medicinal chemistry.

properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQGJCJJFXIYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372126
Record name 2-Fluoro-6-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)benzamide

CAS RN

144851-59-2
Record name 2-Fluoro-6-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144851-59-2
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